N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine
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Overview
Description
N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine typically involves the reaction of N,N-dimethyl-1-phenylmethanamine with piperidine in the presence of a boron-containing reagent. One common method involves the use of pinacol borane and a rhodium (I) complex to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- N,N-Dimethyl-2-piperidin-3-ylethanamine
- N,N-Dimethyl-2-piperidin-2-ylethanamine
- N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine
Uniqueness
N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Properties
CAS No. |
83837-50-7 |
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Molecular Formula |
C13H21BN2 |
Molecular Weight |
216.13 g/mol |
IUPAC Name |
N-methyl-N-[phenyl(piperidin-1-yl)boranyl]methanamine |
InChI |
InChI=1S/C13H21BN2/c1-15(2)14(13-9-5-3-6-10-13)16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
InChI Key |
FOQDCNWYHXCPPI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(N2CCCCC2)N(C)C |
Origin of Product |
United States |
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